(1S)-2,2-dimethylcyclobutan-1-ol
Description
(1S)-2,2-Dimethylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a four-membered cyclobutane ring with two methyl groups at the C2 position and a hydroxyl group at the C1 position in the S-configuration. Its molecular formula is C₆H₁₂O, with a molecular weight of 100.16 g/mol. The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability compared to larger cycloalkanes. The stereochemistry at C1 (S-configuration) renders it enantiomerically distinct, making it relevant in asymmetric synthesis and pharmaceutical applications where chirality dictates biological activity .
Properties
IUPAC Name |
(1S)-2,2-dimethylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDLTIWJSWMHC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to (1S)-2,2-dimethylcyclobutan-1-ol, differing in substituents, ring size, or stereochemistry:
Key Differences and Implications
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol
- Structure : The benzyloxy group at C3 adds steric bulk and aromaticity, increasing molecular weight (206.28 vs. 100.16) and hydrophobicity.
- Reactivity : The ether group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. This makes it useful as a protective group in organic synthesis .
- Applications : Primarily employed in multistep syntheses where temporary protection of hydroxyl groups is required.
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol Hydrochloride
- Structure: The aminomethyl group introduces a basic nitrogen, while the hydrochloride salt enhances water solubility.
- Reactivity : The amine group participates in nucleophilic reactions (e.g., acylation), unlike the hydroxyl group in the target compound.
- Applications: Potential use in drug formulations due to improved bioavailability and ionic character .
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Structure : A five-membered cyclopentane ring reduces ring strain compared to cyclobutane, enhancing thermodynamic stability.
- Functionality: The extended aminobutyl chain enables diverse interactions (e.g., hydrogen bonding, van der Waals forces), broadening utility in material science and agrochemicals .
Stereochemical and Reactivity Considerations
- Stereochemistry : The (1S) configuration of the target compound contrasts with analogs like (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol . Such enantiomeric differences critically impact pharmacological activity and synthetic pathways.
- Acidity : The hydroxyl group in this compound is more acidic than the benzyloxy ether in its analog due to reduced electron-donating effects.
- Ring Strain : The cyclobutane ring’s high angle strain increases reactivity in ring-opening reactions compared to cyclopentane derivatives .
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